Welcome to the BenchChem Online Store!
molecular formula C13H17NO2 B1407712 3-(4-Cyclopropylmethoxy-phenoxy)-azetidine CAS No. 1446008-06-5

3-(4-Cyclopropylmethoxy-phenoxy)-azetidine

Cat. No. B1407712
M. Wt: 219.28 g/mol
InChI Key: FRGMVZKRIYVALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08530461B2

Procedure details

To 1.7 g (5.32 mmol) 3-(4-cyclopropylmethoxy-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester in 15 mL 1,4-dioxane is added 12.8 mL (16.0 mmol) HCl in dioxane (1.25 mol/L) and the mixture is stirred for 2 h at rt. 1 N NaOH solution is added until the mixture is slightly basic followed by extraction with DCM (2×). The combined organic layers are washed and dried over MgSO4. The solvent is evaporated and the residue is purified by column chromatography (silica gel; DCM/MeOH; gradient 9:1→7:3) to yield the desired product.
Name
3-(4-cyclopropylmethoxy-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:11][CH:10]([O:12][C:13]2[CH:18]=[CH:17][C:16]([O:19][CH2:20][CH:21]3[CH2:23][CH2:22]3)=[CH:15][CH:14]=2)[CH2:9]1)=O)(C)(C)C.Cl.[OH-].[Na+]>O1CCOCC1>[CH:21]1([CH2:20][O:19][C:16]2[CH:17]=[CH:18][C:13]([O:12][CH:10]3[CH2:9][NH:8][CH2:11]3)=[CH:14][CH:15]=2)[CH2:22][CH2:23]1 |f:2.3|

Inputs

Step One
Name
3-(4-cyclopropylmethoxy-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester
Quantity
1.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)OC1=CC=C(C=C1)OCC1CC1
Name
Quantity
12.8 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
is slightly basic followed by extraction with DCM (2×)
WASH
Type
WASH
Details
The combined organic layers are washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography (silica gel; DCM/MeOH; gradient 9:1→7:3)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)COC1=CC=C(OC2CNC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.